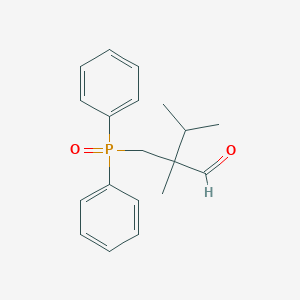

2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal is an organic compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound is notable for its unique structure, which includes a diphenylphosphoryl group attached to a butanal backbone. This structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal typically involves the reaction of diphenylphosphine oxide with an appropriate aldehyde under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with diphenylphosphine oxide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .

Mechanism of Action

The mechanism of action of 2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal involves its interaction with specific molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These complexes can exhibit unique catalytic properties and reactivity. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds such as:

- Diphenylphosphine oxide

- Triphenylphosphine

- Diphenylphosphoryl azide

Comparison

Compared to these similar compounds, 2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal is unique due to its specific structure, which includes a butanal backbone. This structure imparts distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not be able to fulfill .

Biological Activity

Chemical Structure and Properties

Chemical Formula : C16H19O3P

Molecular Weight : 302.30 g/mol

This compound features a diphenylphosphoryl group attached to a dimethylbutanal backbone, which is believed to enhance its reactivity and biological interactions.

The biological activity of 2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and cell signaling.

Pharmacological Effects

-

Anti-inflammatory Activity :

- The compound has demonstrated potential in reducing inflammatory markers in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Cytotoxicity :

- Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. In assays conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cells, the compound induced apoptosis, suggesting a potential role in cancer therapy.

-

Antioxidant Properties :

- The compound has been evaluated for its antioxidant capacity, showing significant free radical scavenging activity in various assays. This property could be beneficial in preventing oxidative stress-related diseases.

Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that treatment with this compound significantly reduced the levels of inflammatory cytokines compared to untreated controls.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Compound (10 µM) | 80 ± 5 | 90 ± 8 |

Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The IC50 values were determined using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

| HeLa | 25 |

These findings suggest that the compound has selective cytotoxicity towards certain cancer cells, warranting further investigation into its mechanisms and therapeutic potential.

Properties

CAS No. |

89358-77-0 |

|---|---|

Molecular Formula |

C19H23O2P |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2-(diphenylphosphorylmethyl)-2,3-dimethylbutanal |

InChI |

InChI=1S/C19H23O2P/c1-16(2)19(3,14-20)15-22(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16H,15H2,1-3H3 |

InChI Key |

BNJWMWZRTAUIDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.